molecular formula C18H16FN3O2 B2727568 N'-(3-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide CAS No. 823208-21-5

N'-(3-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide

Cat. No.: B2727568
CAS No.: 823208-21-5
M. Wt: 325.343
InChI Key: MHDSXIYRZHBDGN-UHFFFAOYSA-N
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Description

N’-(3-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is a synthetic organic compound that features a fluorophenyl group and an indole moiety linked by an oxamide bridge. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide typically involves the following steps:

    Formation of the Indole Derivative: Starting with an indole precursor, various functional groups can be introduced through electrophilic substitution reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution or other suitable methods.

    Oxamide Formation: The final step involves the formation of the oxamide bridge, typically through the reaction of an amine with an oxalyl chloride derivative under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the oxamide bridge or other functional groups, potentially yielding amine derivatives.

    Substitution: The fluorophenyl group may participate in substitution reactions, especially under nucleophilic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N’-(3-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The indole moiety is known for its ability to engage in π-π stacking and hydrogen bonding, which could play a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide: Similar structure with a chlorine atom instead of fluorine.

    N’-(3-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide: Similar structure with a bromine atom instead of fluorine.

    N’-(3-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N’-(3-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide can significantly influence its chemical properties, such as electronegativity and reactivity, making it unique compared to its analogs. Fluorine can enhance the compound’s metabolic stability and binding affinity to biological targets.

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c19-13-4-3-5-14(10-13)22-18(24)17(23)20-9-8-12-11-21-16-7-2-1-6-15(12)16/h1-7,10-11,21H,8-9H2,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDSXIYRZHBDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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